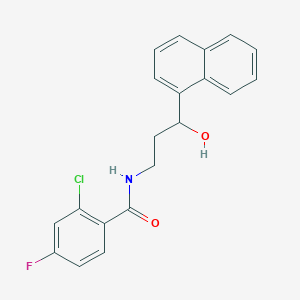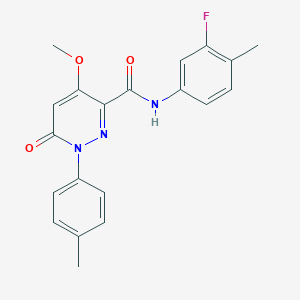
3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- is a brominated derivative of tetrahydrofuran, a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- typically involves the bromoetherification of alkenols. One common method utilizes visible-light-induced photoredox catalysis with carbon tetrabromide (CBr4) as the bromine source. The reaction is carried out in the presence of a photoredox catalyst such as Ru(bpy)3Cl2 and blue LED irradiation in acetonitrile (MeCN) for several hours .
Industrial Production Methods: The use of safer and more efficient bromine sources like N-bromosuccinimide (NBS) can also be considered for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form tetrahydrofuran derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products: The major products formed from these reactions include various functionalized tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to study the effects of brominated heterocycles on biological systems.
Industry: It can be utilized in the production of fine chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and functional groups .
Comparaison Avec Des Composés Similaires
4alpha-Formyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol: An intermediate in cholesterol biosynthesis with a similar hydroxylated structure.
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol: A triterpenoid with a carboxyl group, sharing structural similarities with 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel-.
Uniqueness: Its ability to undergo diverse chemical reactions and form functionalized derivatives makes it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
114429-91-3; 274693-10-6 |
|---|---|
Formule moléculaire |
C4H7BrO2 |
Poids moléculaire |
167.002 |
Nom IUPAC |
(3R,4R)-4-bromooxolan-3-ol |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
Clé InChI |
LUUKWZNQWLUBGM-QWWZWVQMSA-N |
SMILES |
C1C(C(CO1)Br)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)
![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)
![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)
